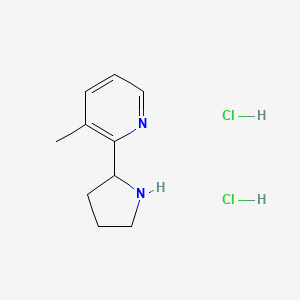

3-Methyl-2-pyrrolidin-2-yl-pyridine;dihydrochloride

Description

3-Methyl-2-pyrrolidin-2-yl-pyridine; dihydrochloride is a heterocyclic organic compound featuring a pyridine ring substituted with a methyl group at position 3 and a pyrrolidin-2-yl group at position 2. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmacological applications.

Properties

Molecular Formula |

C10H16Cl2N2 |

|---|---|

Molecular Weight |

235.15 g/mol |

IUPAC Name |

3-methyl-2-pyrrolidin-2-ylpyridine;dihydrochloride |

InChI |

InChI=1S/C10H14N2.2ClH/c1-8-4-2-7-12-10(8)9-5-3-6-11-9;;/h2,4,7,9,11H,3,5-6H2,1H3;2*1H |

InChI Key |

OQAWHHQWUUTYEW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CC=C1)C2CCCN2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-pyrrolidin-2-yl-pyridine;dihydrochloride typically involves the reaction of 3-methylpyridine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of 3-Methyl-2-pyrrolidin-2-yl-pyridine;dihydrochloride involves large-scale chemical reactors where the reactants are combined and processed under optimized conditions. The product is then purified through various techniques such as crystallization or distillation to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-pyrrolidin-2-yl-pyridine;dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield different reduction products.

Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of 3-Methyl-2-pyrrolidin-2-yl-pyridine;dihydrochloride include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of 3-Methyl-2-pyrrolidin-2-yl-pyridine;dihydrochloride depend on the type of reaction and the conditions used. For example, oxidation may yield pyridine derivatives, while reduction may produce pyrrolidine derivatives .

Scientific Research Applications

3-Methyl-2-pyrrolidin-2-yl-pyridine;dihydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Methyl-2-pyrrolidin-2-yl-pyridine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

ABT-089 (2-Methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine dihydrochloride)

Structural Similarities :

Pharmacological Activity :

- ABT-089 acts as a neuronal nicotinic acetylcholine receptor (nAChR) modulator, enhancing cognitive performance in animal models. It demonstrated 45% error reduction in spatial discrimination tasks in rats at 1.3 µmol/kg/day, outperforming (-)-nicotine, which required a 40-fold higher dose .

- Inference : The absence of the methoxy group in 3-Methyl-2-pyrrolidin-2-yl-pyridine may alter receptor binding affinity or metabolic stability.

Table 1: Key Differences Between ABT-089 and 3-Methyl-2-pyrrolidin-2-yl-pyridine

| Property | ABT-089 | 3-Methyl-2-pyrrolidin-2-yl-pyridine |

|---|---|---|

| Substituent Position | 2-Methoxy-pyrrolidine at position 3 | Pyrrolidine at position 2 |

| Bioavailability | High oral bioavailability | Likely lower due to structural differences |

| Therapeutic Use | Cognitive enhancement | Underexplored (potential nAChR target) |

(R)-2-(Pyrrolidin-3-yloxy)pyridine Dihydrochloride

Structural Comparison :

Implications :

- The ether linkage may enhance solubility but reduce membrane permeability compared to the direct pyrrolidin-2-yl attachment in 3-Methyl-2-pyrrolidin-2-yl-pyridine.

- Purity and yield (95% in ) suggest robust synthetic protocols for dihydrochloride salts, which may be applicable to 3-Methyl-2-pyrrolidin-2-yl-pyridine .

2-(Pyrrolidin-2-yl)pyrimidine Hydrochloride

Structural Divergence :

Pharmacological Relevance :

- Pyrimidine derivatives often target kinases or nucleotide-binding proteins. The dihydrochloride form likely improves solubility, similar to 3-Methyl-2-pyrrolidin-2-yl-pyridine.

Broader Context: Dihydrochloride Salts in Therapeutics

Role of Dihydrochloride Salts

- Enhanced Solubility: Critical for bioavailability, as seen in histamine dihydrochloride (leukemia immunotherapy) and Y-39983 dihydrochloride (cancer therapy) .

- Stability : Dihydrochloride salts resist degradation under physiological conditions, a feature shared with sapropterin dihydrochloride (metabolic disorders) .

Biological Activity

3-Methyl-2-pyrrolidin-2-yl-pyridine; dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. With a molecular formula of C10H16Cl2N2, this compound features a pyridine ring substituted with a pyrrolidine moiety, which enhances its interaction with various biological targets, particularly in the nervous system. This article explores the biological activity of this compound, focusing on its effects on neurotransmitter modulation, neuroprotection, and potential therapeutic applications.

Chemical Structure and Properties

The structural characteristics of 3-Methyl-2-pyrrolidin-2-yl-pyridine; dihydrochloride contribute to its biological activity. The presence of both pyridine and pyrrolidine rings allows for diverse interactions with biological macromolecules, particularly receptors involved in neurotransmission.

| Property | Value |

|---|---|

| Molecular Formula | C10H16Cl2N2 |

| Appearance | Pale-yellow to yellow-brown solid |

| Melting Point | Not specified |

| Solubility | Soluble in water |

Research indicates that 3-Methyl-2-pyrrolidin-2-yl-pyridine; dihydrochloride interacts primarily with nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in neurotransmission and are implicated in several neurological disorders. The compound's ability to modulate these receptors suggests potential applications in treating conditions such as Alzheimer's disease, schizophrenia, and mood disorders.

Neurotransmitter Modulation

The compound has been shown to enhance the release of neurotransmitters, particularly acetylcholine, which is vital for cognitive functions. Its mechanism may involve:

- Binding Affinity : The compound exhibits a high binding affinity for nAChRs, influencing neuronal excitability.

- Neuroprotective Effects : Similar to nicotine, it may provide neuroprotective benefits by promoting neuronal survival under stress conditions.

Research Findings

Several studies have highlighted the biological activities of 3-Methyl-2-pyrrolidin-2-yl-pyridine; dihydrochloride:

- Cognitive Enhancement : In animal models, administration of the compound has been associated with improved cognitive performance in tasks requiring memory and learning.

- Mood Regulation : Experimental data suggest that it may have antidepressant-like effects, potentially through its action on nAChRs.

- Neuroprotective Properties : The compound has demonstrated protective effects against neurotoxic agents in vitro, indicating its potential for developing neuroprotective drugs.

Case Study 1: Cognitive Enhancement in Rodent Models

A study investigated the effects of 3-Methyl-2-pyrrolidin-2-yl-pyridine; dihydrochloride on cognitive functions using a Morris water maze test. The results indicated that treated rodents showed significantly reduced escape latencies compared to control groups, suggesting enhanced spatial learning and memory retention.

Case Study 2: Neuroprotection Against Oxidative Stress

In vitro experiments assessed the neuroprotective effects of the compound against oxidative stress induced by hydrogen peroxide in neuronal cell cultures. The results revealed that cells treated with the compound exhibited lower levels of apoptosis and maintained higher viability compared to untreated controls.

Comparative Analysis with Related Compounds

To better understand the uniqueness of 3-Methyl-2-pyrrolidin-2-yl-pyridine; dihydrochloride, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Nicotine | C10H14N2 | Well-known stimulant with established effects |

| 3-Methoxy-2-(pyrrolidin-2-yl)pyridine dihydrochloride | C11H16Cl2N2O | Contains a methoxy group affecting reactivity |

| 1-Methyl-2-(3-pyridyl)pyrrolidine | C11H14N2 | Additional methyl group impacting pharmacokinetics |

The distinct combination of functional groups in 3-Methyl-2-pyrrolidin-2-yl-pyridine; dihydrochloride enhances its binding affinity and activity profile compared to these analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.